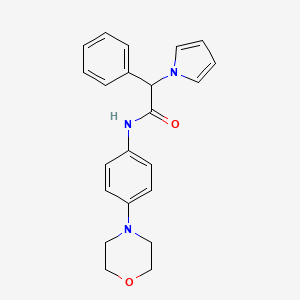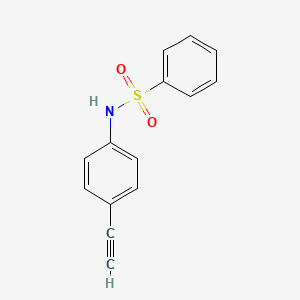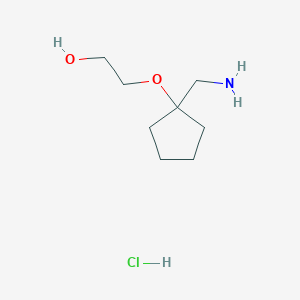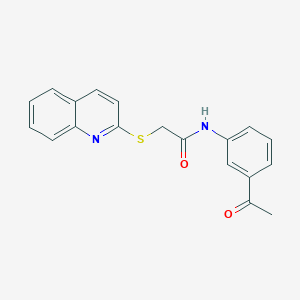
N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”, commonly known as AQ-13, is a compound that has gained interest in scientific research due to its promising biological properties and potential use in various fields of research and industry1. The molecular formula of this compound is C19H16N2O2S and it has a molecular weight of 336.411.
Synthesis Analysis
While I couldn’t find specific information on the synthesis of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”, there is a related study on the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates2. This synthesis utilizes easily accessible N-hetaryl ureas and alcohols2.
Molecular Structure Analysis
I’m sorry, but I couldn’t find specific information on the molecular structure of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.Physical And Chemical Properties Analysis
I’m sorry, but I couldn’t find specific information on the physical and chemical properties of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.Applications De Recherche Scientifique
Structural Aspects and Properties
Research into similar quinoline-based amides has demonstrated their potential in forming salts and inclusion compounds with diverse structural properties. For instance, studies on amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline solids upon treatment with various mineral acids, showcasing the impact of molecular structure on physical properties and potential applications in material science (Karmakar et al., 2007). Furthermore, these compounds have been found to exhibit enhanced fluorescence emission, indicating their utility in optical applications and as fluorescence markers.
Antitubercular Agents
Quinoline-based compounds have shown significant activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. The synthesis of 2-(quinolin-4-yloxy)acetamides has yielded highly potent antitubercular agents, demonstrating minimal toxicity to mammalian cells and effectiveness in infected macrophages (Pissinate et al., 2016). These findings highlight the potential of N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide and related compounds in the development of new therapeutic agents for tuberculosis treatment.
Fluorescent Properties and Lanthanide Complexes
The synthesis and characterization of aryl amide ligands, including those related to N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide, have led to the development of lanthanide(III) complexes with notable fluorescent properties. These complexes have been studied for their potential applications in bioimaging and as luminescent markers, offering insights into the structural factors that influence fluorescence intensity and quantum yield (Wu et al., 2008).
Novel Synthetic Approaches
Research into the synthesis of linker isomers of quinolin-6-yloxyacetamide fungicides through methods such as the Newman–Kwart rearrangement has contributed to the development of novel quinolin-6-ylthioacetamides. These synthetic methodologies enhance the understanding of quinoline derivatives' chemical properties and expand the toolbox for designing compounds with specific biological or material properties (Kessabi et al., 2016).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.
Orientations Futures
I’m sorry, but I couldn’t find specific information on the future directions of “N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide”.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)15-6-4-7-16(11-15)20-18(23)12-24-19-10-9-14-5-2-3-8-17(14)21-19/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROGAYDYZFWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)
![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)
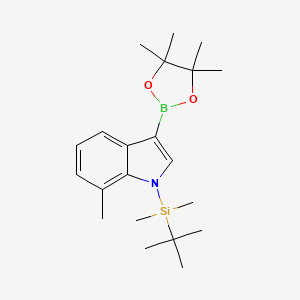
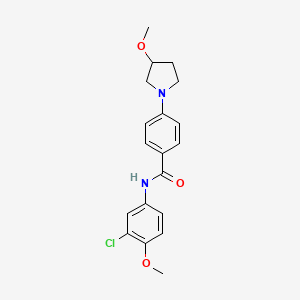
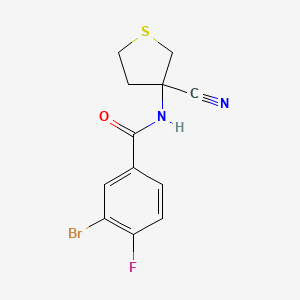
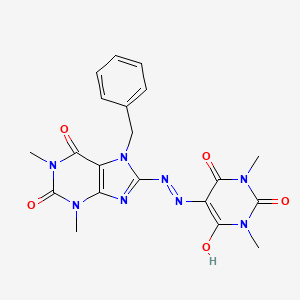
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)
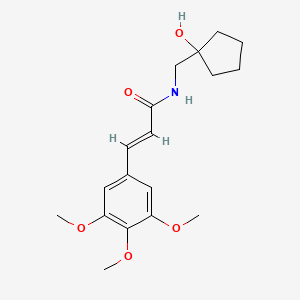
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683136.png)
